1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one
Description
1-(4-((1-Phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a synthetic organic compound featuring a piperazine core linked to a tetrazole moiety via a methyl group and a butan-1-one chain. The tetrazole ring, a nitrogen-rich heterocycle, is substituted with a phenyl group at the 1-position, while the piperazine nitrogen is functionalized with a butanone group. This structural arrangement is significant in medicinal chemistry, as both tetrazole and piperazine motifs are known to influence pharmacokinetic properties and receptor binding . The compound’s molecular formula is C₂₁H₂₅N₆O, with a molecular weight of 385.47 g/mol (exact values depend on substituent variations; see Table 1). Its synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies, validated by spectroscopic techniques such as FT-IR, NMR, and mass spectrometry .
Properties
IUPAC Name |
1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-2-6-16(23)21-11-9-20(10-12-21)13-15-17-18-19-22(15)14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFRSFPZDKRGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the tetrazole derivative reacts with a piperazine compound.
Formation of the Butanone Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the tetrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural components allow it to interact with various biological targets, including receptors involved in neurotransmission.
Biological Studies
The compound has been explored as a ligand in receptor studies, particularly those related to G-protein coupled receptors (GPCRs). The tetrazole ring can mimic carboxylic acids, enhancing the binding affinity to biological targets, which may lead to significant pharmacological effects.
Drug Development
Due to its unique chemical structure, this compound serves as a building block for synthesizing more complex molecules that may exhibit improved pharmacological properties. It has been utilized in developing new drugs aimed at treating various diseases, including psychiatric disorders.
Material Science
In industry, 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is being researched for its potential applications in creating new materials with specific properties, such as enhanced conductivity or mechanical strength.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in modulating receptor activity:
-
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against specific GPCRs associated with mood regulation.
"The results indicated that the phenyl-tetrazole moiety significantly enhances binding affinity compared to traditional ligands" .
- Another research effort focused on the compound's role in neuroprotection, suggesting potential applications in treating neurodegenerative diseases.
These findings underscore the compound's versatility and potential impact on various fields of research.
Mechanism of Action
The mechanism of action of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional analogs of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one share core motifs but differ in substituents, chain length, and heterocyclic systems. Below is a comparative analysis based on the provided evidence:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural Differences
Heterocyclic Systems :
- Tetrazole vs. Thiazole/Triazole : The tetrazole ring in the target compound offers metabolic stability and hydrogen-bonding capacity, whereas thiazole (e.g., 11a ) or triazole (e.g., 9a ) derivatives introduce sulfur or additional nitrogen atoms, altering electronic properties and binding interactions .
- Nitroimidazole Hybrids : Compounds like 9a incorporate nitroimidazole, a radiosensitizer moiety, suggesting applications in cancer therapy .
Urea Linkages: Compounds like 11a feature urea bridges, which enhance hydrogen-bonding interactions with biological targets, a property absent in the target compound .
Biological Activity
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a complex organic compound characterized by the presence of a tetrazole ring, a piperazine moiety, and a butanone chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in receptor binding and therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 314.39 g/mol. The synthesis typically involves several steps:
- Formation of the Tetrazole Ring : Synthesized through the reaction of an azide with a nitrile.
- Attachment to Piperazine : The resultant tetrazole derivative is reacted with piperazine in the presence of a base.
- Final Product Formation : The intermediate is then reacted with butanone under acidic conditions to yield the final product .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The tetrazole ring can mimic carboxylic acids, facilitating high-affinity binding to biological targets, which can modulate their activity and lead to various biological effects .
Antimicrobial and Anticancer Properties
Research indicates that compounds featuring tetrazole rings exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that similar tetrazole derivatives display inhibitory effects against various bacterial strains and cancer cell lines .
Case Studies
- Anticancer Activity : A study on related tetrazole derivatives demonstrated that certain compounds exhibited IC50 values less than that of standard drugs like doxorubicin against human glioblastoma cells .
- Antimicrobial Efficacy : In vitro assessments revealed that related compounds effectively inhibited the growth of resistant strains of Candida species, showcasing their potential as antifungal agents .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)butan-1-one | Structure | Antimicrobial, anticancer |
| 4-(4-fluoro-N-(tetrazol-5-yl)phenyl)piperazine | Structure | Anticancer, antifungal |
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Structure | Anticonvulsant, anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
